molecular formula C10H9ClN2S B2975896 [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine CAS No. 1206980-91-7

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine

Cat. No.: B2975896
CAS No.: 1206980-91-7
M. Wt: 224.71
InChI Key: CECCVDJSQZBWTQ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research applications.

Biology: In biological research, [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with specific enzymes and receptors in the body.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical properties make it suitable for various applications in material science.

Comparison with Similar Compounds

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
  • [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
  • [3-Chlorophenyl)-(4,5-dimethylthiazol-2-yl)methanamine

Uniqueness: Compared to similar compounds, [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine has a unique substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the chlorophenyl group and the methanamine moiety can affect its binding affinity to biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCVDJSQZBWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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